molecular formula C9H12O B1274288 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one CAS No. 33241-51-9

1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one

Cat. No. B1274288
CAS RN: 33241-51-9
M. Wt: 136.19 g/mol
InChI Key: MNJJRQCQJWAHEI-UHFFFAOYSA-N
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Description

The compound 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one is a tricyclic ketone with potential interest in organic chemistry due to its structural complexity and the presence of a ketone functional group. While the provided papers do not directly discuss this compound, they do provide insights into related tricyclic systems and their behaviors, which can be extrapolated to understand the properties and reactivity of 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one.

Synthesis Analysis

The synthesis of related tricyclic compounds, such as the 1-ethyl- and 1-phenyl-3,7-dimethylenetricyclo[4.1.0.02,4]heptanes, involves thermal rearrangements. For instance, the pyrolysis of 4-Et, a compound similar in structure to 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one, leads to a first-order, gas-phase reaction with specific kinetic parameters . This suggests that the synthesis of 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one might also involve a thermal process, potentially with its own unique set of reaction conditions and kinetics.

Molecular Structure Analysis

The molecular structure of tricyclic compounds can be quite complex. For example, the crystal structure of a complex involving permethylated β-cyclodextrin and ethyl laurate shows that macrocycles can adopt distorted conformations due to the absence of intramolecular hydrogen bonds . This information can be used to infer that 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one may also exhibit a complex three-dimensional structure, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The thermal rearrangement of tricyclic compounds, as seen in the conversion of 4-Et to 5-Et, indicates that such systems can undergo significant structural changes when subjected to heat . This implies that 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one could participate in similar rearrangement reactions, which could be useful in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tricyclic compounds can vary widely. The crystal structure study involving permethylated β-cyclodextrin suggests that such compounds can form complexes with other molecules, which could influence their solubility, melting points, and other physical properties . Additionally, the synthesis of a 2,5-diazabicyclo[4.1.0]heptane system reveals that these types of molecules can exist as mixtures of interconverting enantiomeric conformers, which could have implications for the stereochemistry and physical properties of 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one .

Scientific Research Applications

Thermal Rearrangements

1-Ethyltricyclo[2.2.1.02,6]heptan-3-one has been studied in terms of its thermal rearrangements. For instance, the thermal rearrangements of 1-ethyl-3,7-dimethylenetricyclo[4.1.0.02,4]heptanes to corresponding 3-substituted 2,5-dimethylenebicyclo[4.1.0]hept-3-enes have been examined, providing insights into the mechanisms and conditions favorable for these transformations (Wendt & Berson, 1993).

Chemical Shifts in Derivatives

Research has also focused on the chemical shifts in derivatives of bicyclo[2.2.1]heptane, like 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one. Studies have shown the usefulness of ethyl derivatives for the assignment of close 13C chemical shifts in bicyclic methyl derivatives, providing valuable data for understanding substituent effects and steric interactions in these compounds (Lippmaa et al., 1976).

Crystal Structures and Conformational Analysis

The rigid nature of the bicyclo[2.2.1]heptane unit, of which 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one is a part, is reflected in various crystal structures. Studies have been conducted on different isomeric derivatives, revealing insights into their structural conformation and packing patterns, which are crucial for understanding the physical and chemical properties of these compounds (Clegg, Golding, King, & Maude, 1995).

Aza-Diels-Alder Reactions

In synthetic chemistry, derivatives of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one have been synthesized through Aza-Diels-Alder reactions. This demonstrates the compound’s potential in creating complex molecular architectures, which is significant for the development of new synthetic methodologies (Waldmann & Braun, 1991).

Electrochemical Studies

The compound's relevance extends to electrochemical studies as well. Research has involved investigating the redox chemistry of related compounds like quadricyclane in aqueous environments, which can provide insights into the electrochemical behaviors of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one and its derivatives (White & Buttry, 2000).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one" .

properties

IUPAC Name

1-ethyltricyclo[2.2.1.02,6]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-9-4-5-3-6(9)7(9)8(5)10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJJRQCQJWAHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC1C2C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397054
Record name 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one

CAS RN

33241-51-9
Record name 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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